molecular formula C50H80N8O17 B549162 Pneumocandin Bo CAS No. 135575-42-7

Pneumocandin Bo

Número de catálogo B549162
Número CAS: 135575-42-7
Peso molecular: 1065.2 g/mol
Clave InChI: DQXPFAADCTZLNL-ZESADUFFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pneumocandin Bo, also known as Pneumocandin B0, Pneumocandin B(0), and Hydroxy Echinocandin, is an organic chemical compound with the formula C50H80N8O17 . It is produced by the fungus Glarea lozoyensis . It is a strong antifungal and inhibits the synthesis of β- (1→3)- D -glucan, which is a fundamental component in most cell walls, like the Candida albicans membrane . This compound is used to synthesize caspofungin .


Synthesis Analysis

The biosynthetic steps leading to the formation of Pneumocandin Bo have been elucidated . The production of Pneumocandin Bo is limited by feedback inhibition . Low-temperature adaptive laboratory evolution (ALE) was used to improve the production capacity of Glarea lozoyensis by enhancing its membrane permeability . After 50 cycles of ALE, the Pneumocandin Bo production of the endpoint strain (ALE50) reached 2131 g/L, which was 32% higher than the starting strain (ALE0) .


Molecular Structure Analysis

Pneumocandin Bo is a lipohexapeptide composed of a 10R,12S-dimethylmyristoyl side chain and a hexapeptide core . It is a lipopeptide antibiotic produced by Zalerion arboricola .


Chemical Reactions Analysis

The levels of 15 metabolites involved in six pathways were found to be directly correlated with Pneumocandin Bo biosynthesis . By combining the analysis of key enzymes, acetyl-CoA and NADPH were identified as the main factors limiting Pneumocandin Bo biosynthesis . Other metabolites, such as pyruvate, α-ketoglutaric acid, lactate, unsaturated fatty acids and previously unreported metabolite γ-aminobutyric acid were shown to play important roles in Pneumocandin Bo biosynthesis and cell growth .


Physical And Chemical Properties Analysis

Pneumocandin Bo is a white crystalline powder . It is soluble in ethanol, methanol, DMF, and DMSO . It has a molecular weight of 1065.21 .

Aplicaciones Científicas De Investigación

Pneumocandin B0, also known as Pneumocandin Bo, is a potent antifungal compound with several unique applications in scientific research. Below are detailed sections focusing on six distinct applications:

Antifungal Drug Precursor

Pneumocandin B0 serves as a starting material for the synthesis of Caspofungin , the first semisynthetic echinocandin antifungal drug . Caspofungin is used clinically to treat invasive fungal infections.

Metabolic Engineering

Studies have shown that the biosynthesis of Pneumocandin B0 can be influenced by fatty acids in the producing fungus, Glarea lozoyensis . This provides important genetic information for improving the yield of Pneumocandin B0 through metabolic engineering strategies .

Production Enhancement

Research has been conducted to enhance the production of Pneumocandin B0 using low-temperature adaptive laboratory evolution (ALE). This method improves the membrane permeability of Glarea lozoyensis, resulting in a significant increase in Pneumocandin B0 yield .

Metabolomics Profiling

Metabolomics profiling has revealed mechanisms of increased Pneumocandin B0 production in high-yield strains by comparing them with parent strains. This involves identifying metabolites directly correlated with Pneumocandin B0 biosynthesis .

Safety And Hazards

Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

The overall metabolic mechanism hypothesis was formulated and a rational feeding strategy was implemented that increased the Pneumocandin Bo yield from 1821 to 2768 mg/L . These results provide practical and theoretical guidance for strain selection, medium optimization, and genetic engineering for Pneumocandin Bo production .

Propiedades

IUPAC Name

N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H80N8O17/c1-5-25(2)20-26(3)12-10-8-6-7-9-11-13-37(66)52-31-22-35(64)46(71)56-48(73)41-33(62)18-19-57(41)50(75)39(34(63)23-36(51)65)54-47(72)40(43(68)42(67)28-14-16-29(60)17-15-28)55-45(70)32-21-30(61)24-58(32)49(74)38(27(4)59)53-44(31)69/h14-17,25-27,30-35,38-43,46,59-64,67-68,71H,5-13,18-24H2,1-4H3,(H2,51,65)(H,52,66)(H,53,69)(H,54,72)(H,55,70)(H,56,73)/t25?,26?,27-,30-,31+,32+,33+,34-,35-,38+,39+,40+,41+,42+,43+,46-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXPFAADCTZLNL-ZESADUFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)CC(C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)[C@@H](C)O)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CC(=O)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H80N8O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1065.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pneumocandin Bo

CAS RN

135575-42-7
Record name (2R,6S,9S,11R,12R,14aS,15S,20S,23S,25aS)-20-[2-Carbamoyl-1(R)-hydroxyethyl]-23-[1(S),2(S)- dihydroxy-2-(4-hydroxyphenyl)ethyl]-9-(10,12-dimethyltetradecanamido)-2,11,12,15-tetrahydroxy-6- [1(R)-hydroxyethyl]perhydrodipyrrolo[2,1-c:2',1'-l][1,4,7,10,13,16]hexaazacycloheneicosine- 5,8,14,19,22,25-hexaone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pneumocandin Bo
Reactant of Route 2
Pneumocandin Bo
Reactant of Route 3
Pneumocandin Bo
Reactant of Route 4
Pneumocandin Bo
Reactant of Route 5
Pneumocandin Bo
Reactant of Route 6
Pneumocandin Bo

Q & A

Q1: How does Pneumocandin B0 exert its antifungal activity?

A1: Pneumocandin B0 targets fungal 1,3-β-glucan synthase, an enzyme crucial for synthesizing 1,3-β-D-glucan, a key component of the fungal cell wall. [, , , ] By inhibiting this enzyme, Pneumocandin B0 disrupts cell wall integrity, leading to fungal cell death. [, , , , ]

Q2: What morphological changes occur in fungi upon Pneumocandin B0 exposure?

A2: Pneumocandin B0 induces distinct morphological changes in susceptible fungi. These include:

  • Thickened cell walls with a conspicuous dark outer layer. []

Q3: Which spectroscopic techniques are used to elucidate the structure of Pneumocandin B0 and its analogs?

A3: The structures of Pneumocandin B0 and related lipopeptides were primarily determined using spectroscopic analyses, including:

  • Mass Spectrometry (MS) [, , ]

Q4: What organism is used for the production of Pneumocandin B0?

A5: Pneumocandin B0 is produced by the filamentous fungus Glarea lozoyensis. [, , , , ] Industrial production utilizes a specific overproducing mutant strain of Glarea lozoyensis (strain 74030). []

Q5: How can Pneumocandin B0 production be enhanced?

A5: Several approaches have been investigated to improve Pneumocandin B0 production:

  • Strain Improvement: Mutation and screening techniques led to the identification of high-yield strains, such as Glarea lozoyensis PB5-31. []
  • Media Optimization: Response surface methodology (RSM) helped optimize media composition, identifying mannitol, proline, and glucose as crucial components. [, ] Replacing cottonseed meal with (NH4)2SO4 reduced broth viscosity and improved oxygen transfer. [, ]
  • Adaptive Laboratory Evolution (ALE): Low-temperature ALE enhanced membrane permeability in Glarea lozoyensis, leading to increased Pneumocandin B0 production and secretion. []

Q6: What is the role of proline in Pneumocandin B0 production?

A7: Proline is a key precursor for hydroxyproline, a vital component of the Pneumocandin B0 structure. Adding proline to the fermentation medium can enhance Pneumocandin B0 production. []

Q7: What challenges are associated with Pneumocandin B0 production?

A8: One major challenge is the high viscosity of the fermentation broth, which hinders oxygen transfer and reduces production efficiency. [, ] Additionally, Pneumocandin B0 is produced alongside structurally similar analogs, necessitating efficient purification strategies. []

Q8: How do structural modifications affect the activity of Pneumocandin B0 analogs?

A9: Structural modifications significantly impact the antifungal activity, potency, and spectrum of Pneumocandin B0 analogs. [, , , ]

  • Side Chain Modifications: Introducing an aminoethyl ether at the hemiaminal and modifying the glutamine residue of Pneumocandin B0 led to increased potency and a broader antifungal spectrum in the semisynthetic derivative L-733,560. [, , ]
  • Acyl Side Chain Length: Mutasynthesis studies, replacing the native side chain with straight C14, C15, and C16 chains, produced new Pneumocandin congeners with varying antifungal activities. Pneumocandin I (5) exhibited enhanced antifungal activity compared to Pneumocandin B0. []

Q9: How does the structure of Pneumocandin B0 differ from other echinocandins?

A10: While the core structure of Pneumocandins shares similarities with other echinocandins, variations exist in the hydroxylation patterns of the ornithine, homotyrosine, and proline residues. [, ] These subtle differences contribute to the unique activity profiles observed across different echinocandins.

Q10: What is known about the stability of Pneumocandin B0?

A11: Pneumocandin B0, like other lipopeptides, can be susceptible to degradation under certain conditions. Research highlights instability under strongly basic conditions, leading to ring-opening and inactivation. []

Q11: How can the stability of Pneumocandin B0 be improved?

A12: Derivatizing the hemiaminal group to form stable ethers with amino alcohols is one strategy to enhance stability. This approach addresses both stability issues and facilitates salt formation for improved pharmaceutical properties. []

Q12: How is Pneumocandin B0 typically quantified?

A13: High-Performance Liquid Chromatography (HPLC) is a common method for quantifying Pneumocandin B0. Researchers have developed and validated robust HPLC assays to monitor Pneumocandin B0 levels during production and purification. [, , ]

Q13: Are there specific challenges associated with analyzing Pneumocandin B0?

A14: The presence of structurally similar analogs poses a challenge for accurate quantification. Researchers have employed techniques like normal phase HPLC with proline-modified silica gel to enhance the resolution and separation of Pneumocandin B0 from its analogs. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.